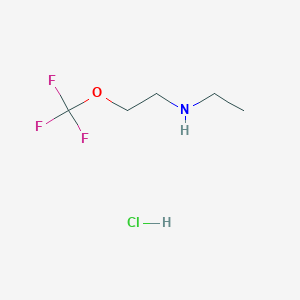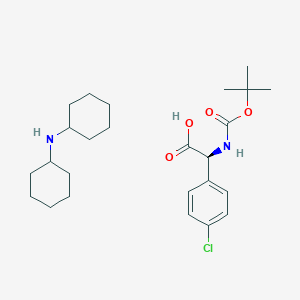
Zinc carbonate hydroxide hydrate, Reagent Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc carbonate hydroxide hydrate, Reagent Grade, is a white powder with the chemical formula Zn₄CO₃(OH)₆·H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and hygroscopic nature, making it a valuable reagent in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc carbonate hydroxide hydrate can be synthesized through various methods. One common approach involves the reaction of zinc salts with carbonate and hydroxide ions under controlled conditions. For instance, zinc sulfate can react with sodium carbonate and sodium hydroxide to form zinc carbonate hydroxide hydrate. The reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods
In industrial settings, zinc carbonate hydroxide hydrate is often produced by precipitating zinc carbonate from zinc-containing solutions using sodium carbonate. The precipitate is then treated with sodium hydroxide to form the desired compound. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zinc carbonate hydroxide hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form zinc oxide, carbon dioxide, and water.
Reaction with Acids: It reacts with acids to form zinc salts, carbon dioxide, and water.
Reaction with Bases: It can react with strong bases to form soluble zincates.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products Formed
Decomposition: Zinc oxide, carbon dioxide, water.
Reaction with Acids: Zinc chloride (with hydrochloric acid), zinc sulfate (with sulfuric acid).
Reaction with Bases: Soluble zincates.
Scientific Research Applications
Zinc carbonate hydroxide hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Catalyst Precursor: It is used as a precursor for the synthesis of zinc oxide nanostructures, which have applications in gas sensing and catalysis.
Material Science: It is used in the fabrication of porous zinc oxide nanoplates, which are studied for their unique properties.
Environmental Remediation: It is employed in the recovery of zinc from industrial waste, contributing to environmental sustainability.
Biomedical Research: Zinc compounds, including zinc carbonate hydroxide hydrate, are studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of zinc carbonate hydroxide hydrate primarily involves its decomposition and interaction with other compounds. When heated, it decomposes to form zinc oxide, which is a crucial material in various applications. Zinc oxide exhibits catalytic, structural, and regulatory roles in biological systems. It interacts with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Zinc Oxide (ZnO): A widely used compound with applications in electronics, optics, and medicine.
Zinc Carbonate (ZnCO₃): Used in pharmaceuticals and as a precursor for other zinc compounds.
Zinc Hydroxide (Zn(OH)₂): Utilized in chemical synthesis and as a precursor for zinc oxide.
Uniqueness
Zinc carbonate hydroxide hydrate is unique due to its combination of carbonate and hydroxide ions, which imparts distinct properties compared to other zinc compounds. Its stability and hygroscopic nature make it suitable for specific applications where other zinc compounds may not be as effective .
Properties
IUPAC Name |
zinc;zinc;carbonate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3H2O.2Zn/c2-1(3)4;;;;;/h(H2,2,3,4);3*1H2;;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLAVOLELVSHG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.[Zn].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6Zn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)


![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)






![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

